N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes an indane moiety fused to a cyclopentane ring with a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene, using a palladium catalyst under hydrogen gas.
Cyclopentane Ring Formation: The cyclopentane ring is introduced via a cyclization reaction, often involving a Grignard reagent or an organolithium compound.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the cyclopentane ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂) are often employed.
Major Products
Oxidation: Products may include indanone or indane carboxylic acid derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activity as an anti-inflammatory, analgesic, or anticancer agent, depending on its interaction with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)benzamide
- N-(2,3-dihydro-1H-inden-5-yl)-1-cyclohexylcarboxamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide is unique due to the presence of both the indane and cyclopentane rings, which provide a distinct three-dimensional structure. This unique conformation can result in specific binding properties and biological activities that are not observed in similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-20(22-19-12-11-16-7-6-8-17(16)15-19)21(13-4-5-14-21)18-9-2-1-3-10-18/h1-3,9-12,15H,4-8,13-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOUEIGNDPMVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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